N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-carbonyl linkage.
Sulfonamide Formation: Finally, the piperazine derivative is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzothiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro derivatives or halogenated compounds.
Scientific Research Applications
N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide: shares structural similarities with other benzothiazole derivatives and piperazine-containing compounds.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness
- The unique combination of benzothiazole, piperazine, and benzenesulfonamide groups in this compound imparts distinct pharmacological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c29-23(18-10-12-19(13-11-18)26-33(30,31)20-6-2-1-3-7-20)27-14-16-28(17-15-27)24-25-21-8-4-5-9-22(21)32-24/h1-13,26H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXRPNOVGAWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.